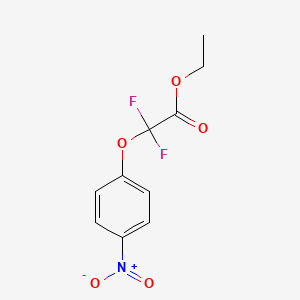

Difluoro-(4-nitro-phenoxy)-acetic acid ethyl ester

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Formation and Application of Esters in Scientific Research

Esters are a significant class of chemical compounds with widespread applications in scientific research, including the synthesis of various materials, serving as solvents, and in chemical reactions for the production of other compounds. Esters like ethyl acetate are produced by microorganisms such as yeast and have applications ranging from the food industry to biochemistry for their solvent properties. The formation of esters involves reactions between alcohols and acids, a process that can be catalyzed by enzymes or chemical catalysts. In the context of scientific research, esters are utilized in synthesizing a wide range of chemicals and materials, including polymers and pharmaceuticals.

For example, the formation of ethyl acetate by yeast like Hansenula anomala is a well-studied process that highlights the biological routes to ester synthesis, with implications for bioengineering and industrial chemistry (Tabachnick & Joslyn, 1953). Additionally, esters play a role in modulating neurotrophic signaling pathways, indicating their importance in neuroscience and pharmacology research (Moosavi et al., 2015).

In the field of environmental science, the degradation and environmental fate of ester compounds like acetaminophen are critical for understanding their impact and for developing remediation technologies (Qutob et al., 2022). Similarly, the study of phthalic acid esters reveals their widespread use as plasticizers and their potential environmental and health impacts, necessitating research into their behavior, fate, and safe use (Latini et al., 2004).

Propiedades

IUPAC Name |

ethyl 2,2-difluoro-2-(4-nitrophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO5/c1-2-17-9(14)10(11,12)18-8-5-3-7(4-6-8)13(15)16/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDDODIICBJHOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(OC1=CC=C(C=C1)[N+](=O)[O-])(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80700894 | |

| Record name | Ethyl difluoro(4-nitrophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Difluoro-(4-nitro-phenoxy)-acetic acid ethyl ester | |

CAS RN |

383670-74-4 | |

| Record name | Ethyl difluoro(4-nitrophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

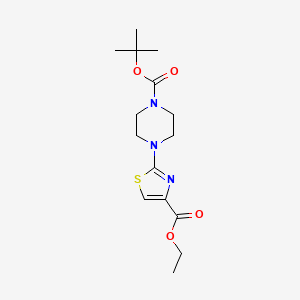

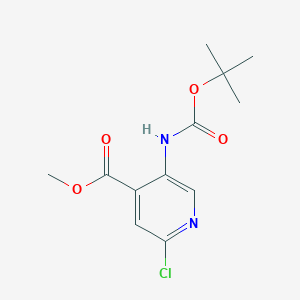

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Methylphenyl)sulfonyl]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B1424253.png)

![Methyl[2-(1-methylpiperidin-2-yl)ethyl]amine](/img/structure/B1424257.png)